molecular formula C12H16N2O2 B1520618 1-(4-Aminophenyl)piperidine-3-carboxylic acid CAS No. 1177345-22-0

1-(4-Aminophenyl)piperidine-3-carboxylic acid

Cat. No.: B1520618
CAS No.: 1177345-22-0
M. Wt: 220.27 g/mol
InChI Key: RHFGGTHQZGSMPS-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)piperidine-3-carboxylic acid (CAS: 1177345-22-0) is a piperidine derivative featuring a carboxylic acid group at the 3-position and a 4-aminophenyl substituent on the piperidine nitrogen. Its molecular formula is C₁₂H₁₆N₂O₂, with a molecular weight of 220.27 g/mol. This compound is a versatile intermediate in medicinal chemistry, particularly in the synthesis of prodrugs, antimicrobial agents, and bioactive molecules targeting protein interactions .

Properties

IUPAC Name

1-(4-aminophenyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-10-3-5-11(6-4-10)14-7-1-2-9(8-14)12(15)16/h3-6,9H,1-2,7-8,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFGGTHQZGSMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672365
Record name 1-(4-Aminophenyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177345-22-0
Record name 1-(4-Aminophenyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)piperidine-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of 4-aminophenylacetic acid with piperidine in the presence of a suitable catalyst under controlled temperature and pressure conditions. Another approach is the reduction of 4-nitrophenylpiperidine-3-carboxylic acid using hydrogenation techniques.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors equipped with advanced control systems to maintain optimal reaction conditions. The choice of catalysts, solvents, and reaction parameters is carefully optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is a typical method.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.

Scientific Research Applications

1-(4-Aminophenyl)piperidine-3-carboxylic acid has found applications in several scientific fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein binding.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.

  • Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-Aminophenyl)piperidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The amino group on the phenyl ring can form hydrogen bonds with enzymes or receptors, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate biological processes and lead to desired therapeutic outcomes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their distinguishing features:

Compound Name Substituents Molecular Formula CAS Number Key Features
1-(4-Aminophenyl)piperidine-3-carboxylic acid 4-Aminophenyl at N1; COOH at C3 C₁₂H₁₆N₂O₂ 1177345-22-0 Bioactive scaffold for antimicrobial and CNS-targeting agents .
1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid Pyrimidinyl-diethylamino at N1; COOH at C3 C₁₄H₂₁N₅O₂ 1353946-91-4 Enhanced aromatic stacking potential; used in kinase inhibitor design .
1-[6-(4-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid 4-Methoxyphenyl-pyrimidinyl at N1; COOH at C3 C₁₇H₁₉N₃O₃ 1172252-48-0 Improved lipophilicity due to methoxy group; potential anticancer applications .
1-(4-Methoxyphenyl)methyl-piperidine-3-carboxylic acid ethyl ester 4-Methoxyphenylmethyl at N1; COOEt at C3 C₁₆H₂₂N₂O₃ N/A Ester prodrug form; increased bioavailability compared to carboxylic acid .
1-(tert-Butoxycarbonyl)-4-(5-((tert-butoxycarbonyl)amino)picolinamido)piperidine-3-carboxylic acid Boc-protected amine and picolinamido groups C₂₃H₃₃N₅O₆ N/A Intermediate for peptide synthesis; dual Boc protection enhances stability during coupling .

Physicochemical and Functional Differences

  • Solubility : The carboxylic acid group in the target compound confers higher aqueous solubility compared to ester derivatives (e.g., ethyl ester in ) but lower than Boc-protected analogues (), which are tailored for organic-phase reactions .
  • Bioactivity: The 4-aminophenyl group distinguishes the target compound from pyrimidinyl or pyrazinyl derivatives (). For instance, 1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid () exhibits stronger aromatic interactions in enzyme-binding pockets, whereas the 4-aminophenyl group in the target compound facilitates hydrogen bonding in antimicrobial agents .
  • Synthetic Utility : Boc-protected derivatives () are critical for multi-step syntheses requiring amine protection, while esters () serve as prodrugs or intermediates for hydrolysis to active acids .

Biological Activity

1-(4-Aminophenyl)piperidine-3-carboxylic acid, a derivative of piperidine, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is characterized by its structural features that allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C12H16N2O2
  • Molecular Weight : 220.27 g/mol
  • CAS Number : 1177345-22-0

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The compound has been shown to exhibit:

  • Anticancer Activity : It has demonstrated potential in inhibiting tumor cell growth through mechanisms involving apoptosis and cell cycle arrest. In vitro studies indicate that it may enhance the cytotoxic effects of established anticancer agents like bleomycin .
  • Cholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation. This activity is particularly relevant in the context of Alzheimer's disease .
  • Antiviral Properties : Some studies suggest that derivatives of piperidine, including this compound, may possess antiviral activity against influenza and coronaviruses, indicating potential applications in treating viral infections .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activities of this compound and related compounds:

Activity Type Study Reference Findings
Anticancer Induces apoptosis in FaDu hypopharyngeal tumor cells; better than bleomycin.
Cholinesterase Inhibition Inhibits AChE and BuChE; potential for Alzheimer's treatment.
Antiviral Shows activity against influenza A/H1N1 and human coronaviruses.

Case Studies

  • Cancer Therapy : In a study focusing on piperidine derivatives, this compound exhibited significant cytotoxicity against various cancer cell lines. The compound's mechanism involved the induction of apoptosis, making it a candidate for further development as an anticancer agent .
  • Alzheimer's Disease : Research highlighted the dual inhibition of AChE and BuChE by this compound, suggesting its potential as a therapeutic agent for cognitive disorders. The structure-activity relationship studies indicated that modifications to the piperidine ring could enhance its inhibitory potency .
  • Antiviral Research : During investigations into novel antiviral agents, derivatives including this compound showed promise against respiratory viruses, indicating a broader application in infectious disease management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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